molecular formula C15H18O3 B1358952 trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-94-8

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358952
CAS No.: 733740-94-8
M. Wt: 246.3 g/mol
InChI Key: HGHVZZVSKMIYNN-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclopentanone is reacted with 4-ethylbenzoyl chloride in the presence of the base to form the desired product.

Chemical Reactions Analysis

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the ethyl group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    Trans-2-(4-Propylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    Trans-2-(4-Butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVZZVSKMIYNN-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641329
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-94-8
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.